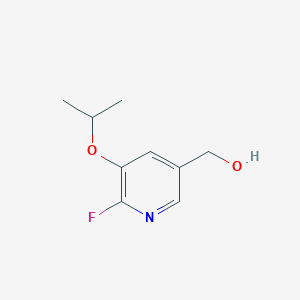

(6-Fluoro-5-isopropoxypyridin-3-yl)methanol

Description

(6-Fluoro-5-isopropoxypyridin-3-yl)methanol is a pyridine derivative characterized by a fluorinated aromatic ring, an isopropoxy substituent at the 5-position, and a hydroxymethyl group at the 3-position. This compound is of interest in medicinal and synthetic chemistry due to the electron-withdrawing fluorine atom and the steric bulk of the isopropoxy group, which may influence reactivity, solubility, and intermolecular interactions.

Properties

IUPAC Name |

(6-fluoro-5-propan-2-yloxypyridin-3-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12FNO2/c1-6(2)13-8-3-7(5-12)4-11-9(8)10/h3-4,6,12H,5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEPPGLBSXDKNNH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(N=CC(=C1)CO)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Fluoro-5-isopropoxypyridin-3-yl)methanol typically involves multi-step organic reactions. One common method includes the following steps:

Nitration: The starting material, 3-hydroxypyridine, undergoes nitration to introduce a nitro group at the 6th position.

Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst.

Fluorination: The amino group is replaced with a fluorine atom through a diazotization reaction followed by fluorination.

Isopropoxylation: The hydroxyl group at the 5th position is converted to an isopropoxy group using isopropyl alcohol and an acid catalyst.

Methanol Addition: Finally, the methanol group is introduced at the 3rd position through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalysts, and automated purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(6-Fluoro-5-isopropoxypyridin-3-yl)methanol can undergo various chemical reactions, including:

Oxidation: The methanol group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.

Reduction: The compound can be reduced to the corresponding alkane using reducing agents like lithium aluminum hydride.

Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products Formed

Oxidation: 6-Fluoro-5-isopropoxypyridine-3-carboxylic acid.

Reduction: 6-Fluoro-5-isopropoxypyridin-3-ylmethane.

Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Functional Groups

The compound contains:

- A pyridine ring , known for its aromatic properties.

- A fluorine atom , which can enhance electronic properties and biological interactions.

- An isopropoxy group , which may influence solubility and reactivity.

Medicinal Chemistry

(6-Fluoro-5-isopropoxypyridin-3-yl)methanol is under investigation for its potential therapeutic applications, particularly in the following areas:

- Anticancer Activity : Preliminary studies indicate that this compound may inhibit cell growth in various cancer cell lines, potentially through mechanisms involving apoptosis or cell cycle arrest.

- Anti-inflammatory Properties : Research suggests that it may modulate inflammatory responses, although the specific pathways remain to be elucidated .

- Enzyme Inhibition : The compound has shown promise as a competitive inhibitor of nicotinamidases, enzymes involved in nicotinamide metabolism, which could have implications for metabolic regulation and therapeutic interventions .

Organic Synthesis

The unique structure of this compound allows it to serve as an important building block in the synthesis of more complex molecules. Its functional groups facilitate various chemical reactions, including:

- Oxidation : Conversion to corresponding carboxylic acids.

- Reduction : Formation of alcohols.

- Substitution Reactions : The fluorine atom can be replaced with other functional groups under appropriate conditions.

Material Science

The compound's properties make it a candidate for developing new materials, particularly those requiring specific electronic or chemical characteristics due to the presence of the fluorine atom and isopropoxy group.

In Vitro Studies

In vitro assays have demonstrated that this compound can inhibit the growth of various cancer cell lines. The mechanism appears to involve modulation of key signaling pathways related to cell proliferation and survival .

Enzyme Interaction Studies

Kinetic studies revealed that this compound acts as a potent inhibitor of nicotinamidases, with inhibition constants in the low micromolar range, indicating its potential utility in therapeutic applications targeting nicotinamide pathways.

Anti-inflammatory Research

Investigations into its anti-inflammatory properties indicated that treatment with this compound reduced pro-inflammatory cytokine levels in cellular models, suggesting its application in inflammatory diseases .

Mechanism of Action

The mechanism of action of (6-Fluoro-5-isopropoxypyridin-3-yl)methanol involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s binding affinity to certain receptors or enzymes, while the isopropoxy group provides steric hindrance that can influence the compound’s selectivity. The methanol group can participate in hydrogen bonding, further stabilizing the compound’s interaction with its target.

Comparison with Similar Compounds

Structural Features and Substituent Analysis

The compound’s structural analogs share the pyridine core with a hydroxymethyl group but differ in substituent patterns. Key examples include:

Key Observations :

- Steric Effects: The isopropoxy group introduces significant steric hindrance, which could reduce intermolecular interactions compared to smaller substituents (e.g., methoxy in (5,6-Dimethoxypyridin-3-yl)methanol) .

Physicochemical and Commercial Considerations

- Molecular Weight: The target compound (MW ~185.20) is lighter than iodo- or chloro-iodo derivatives (e.g., 257.47 for (6-Chloro-5-iodopyridin-3-yl)methanol), suggesting differences in crystallization or formulation .

Biological Activity

(6-Fluoro-5-isopropoxypyridin-3-yl)methanol is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by the presence of a fluorine atom and an isopropoxy group, is being investigated for various pharmacological effects, particularly in the context of antimicrobial and anticancer activities.

The molecular formula of this compound is C9H10FNO2, with a molecular weight of 183.18 g/mol. Its structure includes a pyridine ring substituted with a fluorine atom at the 6-position and an isopropoxy group at the 5-position. These modifications are believed to influence both its chemical reactivity and biological interactions.

Antimicrobial Properties

Preliminary studies indicate that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, including Mycobacterium tuberculosis, where it showed promising results in inhibiting bacterial growth. The compound's mechanism of action appears to involve interference with bacterial cell wall synthesis and metabolic pathways, although further studies are needed to elucidate the exact mechanisms.

| Microbial Strain | IC50 (µM) | Notes |

|---|---|---|

| Mycobacterium tuberculosis | 1.35 - 2.18 | Effective against drug-resistant strains |

| Staphylococcus aureus | >10 | Limited activity observed |

| Escherichia coli | >10 | No significant inhibition |

Anticancer Activity

In addition to its antimicrobial properties, this compound has been evaluated for anticancer potential. Studies have demonstrated that it can induce apoptosis in cancer cell lines, suggesting a possible role as a chemotherapeutic agent. The compound's ability to modulate specific signaling pathways involved in cell proliferation and survival is currently under investigation.

The biological activity of this compound is believed to be mediated through its interaction with various molecular targets within cells:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic processes, leading to disrupted cellular function.

- Signal Transduction Modulation : It could affect signaling pathways that regulate cell growth and apoptosis.

- Binding Affinity : The presence of the fluorine atom enhances binding affinity to target proteins, potentially increasing efficacy.

Study on Antitubercular Activity

A study published in Nature explored the efficacy of this compound against Mycobacterium tuberculosis. The compound was found to have an IC50 value between 1.35 and 2.18 µM, indicating strong activity compared to standard antitubercular agents. The research highlighted its potential as a lead compound for further development in treating tuberculosis, especially in drug-resistant cases .

Cytotoxicity Assessment

In cytotoxicity assays conducted on human embryonic kidney cells (HEK293), this compound exhibited IC50 values greater than 10 µM, suggesting low toxicity to human cells. This is a crucial factor for any potential therapeutic application, as it indicates a favorable safety profile .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.